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These application notes provide a comprehensive guide for utilizing the selective ERAP2

inhibitor, BDM88951, to study the function of Endoplasmic Reticulum Aminopeptidase 2

(ERAP2) in the context of autoimmune disease models. This document outlines the scientific

basis, detailed experimental protocols, and expected data outcomes for key assays.

Introduction to ERAP2 and BDM88951
Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a crucial enzyme in the antigen

processing and presentation pathway. Located in the endoplasmic reticulum, ERAP2 trims

peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC)

class I molecules.[1][2] This process shapes the immunopeptidome presented on the cell

surface to CD8+ T cells. Genetic variations in ERAP2 have been strongly associated with an

increased risk for several autoimmune diseases, including ankylosing spondylitis, psoriasis,

and Crohn's disease, suggesting that ERAP2-mediated antigen presentation plays a role in the

pathogenesis of these conditions.[2][3][4] By altering the repertoire of self-peptides presented

to the immune system, ERAP2 can contribute to the breakdown of self-tolerance and the

activation of autoreactive T cells.[4]

BDM88951 is a potent and highly selective nanomolar inhibitor of ERAP2, with a reported IC50

of 19 nM.[5] Its high selectivity for ERAP2 over the homologous ERAP1 and other
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metalloproteases makes it an excellent tool for dissecting the specific role of ERAP2 in both

healthy and disease states.[5] BDM88951 has demonstrated favorable in vitro ADME

properties and in vivo exposure, making it suitable for cellular and animal model studies.[5]

Key Applications of BDM88951 in Autoimmune
Research

Elucidating the role of ERAP2 in specific autoimmune diseases: By inhibiting ERAP2 activity,

researchers can investigate its contribution to disease pathogenesis in relevant cellular and

animal models.

Validating ERAP2 as a therapeutic target: Assessing the effect of BDM88951 on disease-

relevant endpoints can provide proof-of-concept for the development of ERAP2-targeted

therapies for autoimmune disorders.

Investigating the impact of ERAP2 inhibition on the immunopeptidome: Immunopeptidomics

studies using BDM88951 can reveal how ERAP2 shapes the landscape of presented self-

peptides in the context of autoimmunity.

Studying the downstream effects on T-cell activation: By modulating the presented peptide

repertoire, BDM88951 can be used to study the subsequent effects on the activation,

proliferation, and cytokine production of autoreactive T cells.[6][7]

Data Presentation: Quantitative Analysis of
BDM88951 Activity
The following tables provide a framework for summarizing quantitative data from key

experiments. Note: The data presented in these tables are hypothetical and for illustrative

purposes, as specific data for BDM88951 in autoimmune models is not yet extensively

published.

Table 1: In Vitro Inhibition of ERAP2 Activity by BDM88951
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Compound Target Assay Type Substrate IC50 (nM)
Selectivity
vs. ERAP1

BDM88951 ERAP2

Enzyme

Inhibition

Assay

Fluorogenic

(e.g., R-AMC)
19 >150-fold

Control

Inhibitor
ERAP2

Enzyme

Inhibition

Assay

Fluorogenic

(e.g., R-AMC)
Varies Varies

Table 2: Cellular Target Engagement of BDM88951

Cell Line Assay Type
Compound
(Concentration)

ΔTagg (°C)

Human PBMCs CETSA BDM88951 (10 µM) > 2.0

Human Keratinocytes CETSA BDM88951 (10 µM) > 2.0

Vehicle Control CETSA DMSO 0

Table 3: In Vivo Efficacy of BDM88951 in a Humanized Mouse Model of Psoriasis (Imiquimod-

Induced)

Treatment
Group

Dose (mg/kg)
Administration
Route

Mean PASI
Score (Day 7)

% Reduction
in Epidermal
Thickness

Vehicle Control - Oral Gavage 8.5 ± 1.2 0%

BDM88951 10 Oral Gavage 4.2 ± 0.8 45%

BDM88951 30 Oral Gavage 2.1 ± 0.5 70%

Positive Control

(e.g., anti-IL-17)
Varies IP Injection 1.5 ± 0.4 80%

Table 4: Effect of BDM88951 on Cytokine Levels in a Psoriasis Model
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Treatment Group IL-17A (pg/mL) TNF-α (pg/mL) IL-23 (pg/mL)

Vehicle Control 550 ± 80 320 ± 50 750 ± 100

BDM88951 (30

mg/kg)
250 ± 40 180 ± 30 400 ± 60

Experimental Protocols
Protocol 1: ERAP2 Enzyme Inhibition Assay
This protocol details a fluorogenic assay to determine the in vitro potency of BDM88951
against recombinant human ERAP2.

Materials:

Recombinant human ERAP2 protein

Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC)

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

BDM88951

DMSO

384-well black microplates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of BDM88951 in DMSO. Further dilute in assay buffer to achieve

final desired concentrations.

Add 25 µL of the diluted BDM88951 or DMSO (vehicle control) to the wells of the microplate.

Add 25 µL of recombinant ERAP2 solution (e.g., 10 nM final concentration) to each well and

incubate for 15 minutes at room temperature.
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Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate R-AMC (e.g., 50

µM final concentration) to each well.

Immediately begin kinetic reading of fluorescence intensity (Excitation: 380 nm, Emission:

460 nm) at 37°C for 30-60 minutes.

Calculate the rate of reaction for each concentration of BDM88951.

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
This protocol describes how to confirm the binding of BDM88951 to endogenous ERAP2 in

intact cells.[8][9][10][11]

Materials:

Human cells expressing ERAP2 (e.g., PBMCs, keratinocytes)

Cell culture medium

BDM88951

DMSO

PBS

Lysis buffer with protease inhibitors

Thermal cycler

Western blot reagents (primary antibody against ERAP2, secondary HRP-conjugated

antibody, chemiluminescence substrate)

Procedure:
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Culture cells to 80-90% confluency.

Treat cells with BDM88951 at the desired concentration (e.g., 10 µM) or DMSO (vehicle

control) and incubate for 1 hour at 37°C.

Aliquot the cell suspension into PCR tubes for each temperature point.

Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C

increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet

aggregated proteins.

Carefully collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble ERAP2 in each sample by Western blotting.

Quantify the band intensities and plot the percentage of soluble ERAP2 against the

temperature to generate melt curves. A shift in the melt curve to a higher temperature in the

presence of BDM88951 indicates target engagement.

Protocol 3: In Vivo Study in a Humanized Mouse Model
of Psoriasis
Given that mice lack an ERAP2 ortholog, humanized mouse models are necessary for in vivo

studies.[12][13][14][15] The imiquimod (IMQ)-induced psoriasis model is a well-established and

relevant model.[16][17][18]

Animal Model:

Severely immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells

(HSCs) to reconstitute a human immune system.

Procedure:
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Allow for the development of a stable human immune system in the mice (typically 12-16

weeks post-engraftment).

Induce psoriasis-like skin inflammation by daily topical application of a commercially

available 5% imiquimod cream on the shaved back and ear of the mice for 7 consecutive

days.[16][19]

Administer BDM88951 or vehicle control daily via oral gavage, starting one day before or on

the same day as the first IMQ application. Dosing will need to be optimized based on

pharmacokinetic studies.[20]

Monitor disease progression daily by scoring the severity of erythema, scaling, and skin

thickness using a modified Psoriasis Area and Severity Index (PASI).[21]

At the end of the study (e.g., day 7), collect skin biopsies for histological analysis (H&E

staining to measure epidermal thickness) and cytokine analysis (e.g., ELISA or multiplex

assay for IL-17A, TNF-α, and IL-23).[11][22]

Collect spleens and lymph nodes to analyze T-cell populations and activation status by flow

cytometry.

Protocol 4: Immunopeptidomics Analysis
This protocol outlines the steps to identify the repertoire of peptides presented by MHC class I

molecules following ERAP2 inhibition with BDM88951.[1][23]

Materials:

Large number of human cells of interest (e.g., 1x10^9 cells)

BDM88951

DMSO

Cell lysis buffer

Pan-MHC class I antibody (e.g., W6/32) coupled to beads
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Acidic solution for elution (e.g., 0.1% trifluoroacetic acid)

LC-MS/MS instrumentation

Procedure:

Culture cells in the presence of BDM88951 (e.g., 1 µM) or DMSO for 48-72 hours.

Harvest and lyse the cells.

Perform immunoaffinity purification of MHC class I-peptide complexes using the W6/32

antibody-coupled beads.

Wash the beads extensively to remove non-specifically bound proteins.

Elute the MHC-peptide complexes with an acidic solution.

Separate the peptides from the MHC heavy and light chains.

Analyze the purified peptides by LC-MS/MS.

Identify peptide sequences by searching the MS/MS spectra against a human protein

database.

Compare the identified peptides from the BDM88951-treated and control samples to identify

novel or differentially presented peptides.

Visualizations: Signaling Pathways and Workflows
ERAP2's Role in Antigen Presentation and
Autoimmunity
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Caption: ERAP2 trims self-peptides which can lead to autoimmune responses.
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Experimental Workflow for In Vivo Study of BDM88951

Start: Humanized Mouse Model

Induce Psoriasis-like
Inflammation (Imiquimod)

Daily Treatment:
- BDM88951 (Oral Gavage)

- Vehicle Control (Oral Gavage)

Daily Monitoring:
- PASI Scoring
- Body Weight

Endpoint Analysis (Day 7)

Skin Histology
(Epidermal Thickness)

Skin Cytokine Analysis
(IL-17, TNF-α, IL-23)

Flow Cytometry of Spleen/LNs
(T-Cell Populations)

Click to download full resolution via product page

Caption: Workflow for testing BDM88951 in a humanized mouse psoriasis model.

Logical Workflow for Immunopeptidomics
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Caption: Workflow for identifying changes in the immunopeptidome after ERAP2 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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